molecular formula C9H14O3S B14231719 5,5-Dimethyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylic acid CAS No. 768300-14-7

5,5-Dimethyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylic acid

Cat. No.: B14231719
CAS No.: 768300-14-7
M. Wt: 202.27 g/mol
InChI Key: XMDLKLXWHWVZSI-UHFFFAOYSA-N
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Description

5,5-Dimethyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylic acid is a chemical compound with the molecular formula C₉H₁₄O₃S and a molecular weight of 202.27 g/mol . This compound features a unique spiro structure, which includes both oxygen and sulfur atoms within its ring system. The presence of these heteroatoms imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions: 5,5-Dimethyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The presence of sulfur in the ring system makes it susceptible to oxidation reactions.

    Reduction: The compound can be reduced under appropriate conditions, potentially altering its ring structure.

    Substitution: The spiro structure allows for substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or other reduced derivatives.

Scientific Research Applications

5,5-Dimethyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 5,5-Dimethyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylic acid exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. The presence of oxygen and sulfur atoms in the ring system also contributes to its reactivity and binding affinity .

Properties

CAS No.

768300-14-7

Molecular Formula

C9H14O3S

Molecular Weight

202.27 g/mol

IUPAC Name

5,5-dimethyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylic acid

InChI

InChI=1S/C9H14O3S/c1-8(2)5-9(3-4-13-8)6(12-9)7(10)11/h6H,3-5H2,1-2H3,(H,10,11)

InChI Key

XMDLKLXWHWVZSI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CCS1)C(O2)C(=O)O)C

Origin of Product

United States

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